molecular formula C15H7F3N2O2S2 B389223 6-hydroxy-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 290299-98-8

6-hydroxy-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B389223
CAS No.: 290299-98-8
M. Wt: 368.4g/mol
InChI Key: KBUPMWTZONXLGG-UHFFFAOYSA-N
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Description

7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is a complex heterocyclic compound that features a unique combination of thienyl, trifluoromethyl, and pyrido-thieno-pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(2-Thienyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its trifluoromethyl group imparts significant electronic effects, enhancing its reactivity and biological activity .

Properties

IUPAC Name

6-hydroxy-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F3N2O2S2/c16-15(17,18)6-4-7(9-2-1-3-23-9)19-14-11(6)12-13(24-14)8(21)5-10(22)20-12/h1-5H,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUPMWTZONXLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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